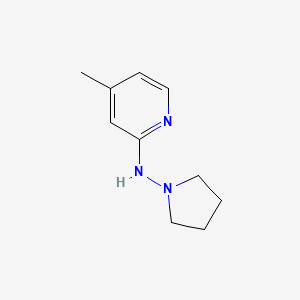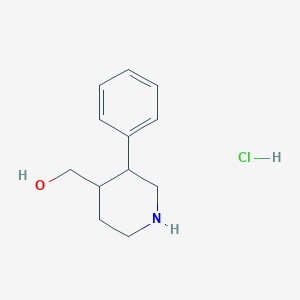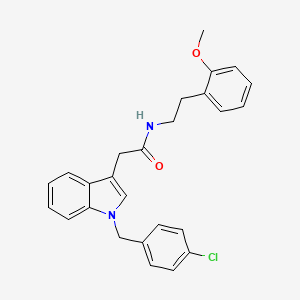
3-Bromo-4-(difluoromethyl)-5,6-dimethylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(difluoromethyl)-5,6-dimethylpyridazine is a heterocyclic organic compound that features a pyridazine ring substituted with bromine, difluoromethyl, and dimethyl groups
Vorbereitungsmethoden
The synthesis of 3-Bromo-4-(difluoromethyl)-5,6-dimethylpyridazine can be achieved through several synthetic routes. One common method involves the bromination of 4-(difluoromethyl)-5,6-dimethylpyridazine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
3-Bromo-4-(difluoromethyl)-5,6-dimethylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridazine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(difluoromethyl)-5,6-dimethylpyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(difluoromethyl)-5,6-dimethylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromine atom can serve as a handle for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Bromo-4-(difluoromethyl)-5,6-dimethylpyridazine include:
3-Bromo-4-(difluoromethyl)pyridine: This compound lacks the dimethyl groups and has different electronic properties.
4-(Difluoromethyl)-5,6-dimethylpyridazine:
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
3-bromo-4-(difluoromethyl)-5,6-dimethylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2/c1-3-4(2)11-12-6(8)5(3)7(9)10/h7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHSTNJNQZMGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C(F)F)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2486030.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2486032.png)
![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(2-oxothiolan-3-yl)propanamide](/img/structure/B2486033.png)
![3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2486035.png)
![1-[6-(phenylsulfanyl)pyridazin-3-yl]-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2486036.png)
![2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2486037.png)
![1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2486041.png)
![4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine](/img/structure/B2486043.png)


![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)
![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)
![1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2486051.png)
